L-ASPARTIC ACID (15N)
Description
Significance of Stable Isotopes in Tracing Biological Pathways
The use of stable isotopes as tracers offers a window into the dynamic nature of metabolism. springernature.com By replacing an atom in a molecule with its heavier, stable isotope, the molecule becomes "labeled" without altering its chemical properties. This allows scientists to follow the labeled molecule and its metabolic products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govsilantes.com This approach is fundamental to metabolic flux analysis, a method for quantifying the rates of metabolic reactions. creative-proteomics.com
The ability to trace metabolic pathways is crucial for understanding both normal physiology and the biochemical basis of diseases. silantes.com It allows researchers to map how cells utilize different nutrients, how they respond to genetic or environmental changes, and where metabolic bottlenecks or dysregulations occur. springernature.com This knowledge is vital for identifying potential drug targets and developing new therapeutic strategies.
Historical Context of ¹⁵N Isotope Applications in Life Sciences
The application of stable isotopes in life sciences has a rich history dating back to the early 20th century. Following the discovery of isotopes, scientists like Rudolph Schoenheimer pioneered the use of stable isotope tracers in the 1930s to study metabolic processes. nih.govnih.gov His work revolutionized the understanding of metabolism by demonstrating the dynamic state of body constituents.
Nitrogen-15 (B135050) (¹⁵N) quickly became a crucial tool for studying nitrogen metabolism, particularly protein and amino acid turnover, as there are no long-lived radioactive isotopes of nitrogen. nih.gov Early research using ¹⁵N-labeled compounds provided foundational knowledge about amino acid interconversions and protein synthesis. Over the decades, advancements in analytical instrumentation, especially mass spectrometry, have greatly expanded the applications of ¹⁵N, making it a cornerstone of research in agriculture, medicine, and ecology. nih.govtandfonline.com
Role of L-Aspartic Acid (¹⁵N) as a Primary Stable Isotope Tracer
L-Aspartic acid labeled with ¹⁵N, denoted as L-Aspartic Acid (¹⁵N), is a key tracer in biochemical research. isotope.commedchemexpress.com Aspartic acid is a non-essential amino acid that plays a central role in numerous metabolic pathways. It is a building block for proteins and a precursor for the synthesis of other amino acids, nucleotides, and urea (B33335). mdpi.com
By introducing L-Aspartic Acid (¹⁵N) into a system, researchers can follow the path of the labeled nitrogen atom as it is incorporated into various biomolecules. This provides specific insights into the fluxes of pathways involving aspartate, such as the urea cycle, purine (B94841) and pyrimidine (B1678525) synthesis, and the malate-aspartate shuttle. mdpi.comnih.gov The use of L-Aspartic Acid (¹⁵N) allows for the detailed investigation of these processes in both healthy and diseased states.
Key Properties of L-Aspartic Acid (¹⁵N)
| Property | Value |
| Molecular Formula | C₄H₇[¹⁵N]O₄ |
| Molecular Weight | 134.1 g/mol |
| Appearance | Solid |
| Labeled Atom | Nitrogen-15 (¹⁵N) |
This table presents general properties of L-Aspartic Acid (¹⁵N) and may vary slightly based on the specific isotopic enrichment.
Properties
Molecular Weight |
134.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Production Methodologies for L Aspartic Acid 15n
Chemical Synthesis Approaches for ¹⁵N-Labeled L-Aspartic Acid
Chemical synthesis offers a direct route to ¹⁵N-labeled L-aspartic acid, often involving the reaction of inorganic raw materials containing the ¹⁵N isotope with appropriate precursors. One common strategy involves using a ¹⁵N-labeled ammonia (B1221849) source to introduce the isotope.
A patented method describes the synthesis of L-asparagine containing doubly labeled nitrogen-15 (B135050) (¹⁵N) by reacting inorganic raw materials containing ¹⁵N with ¹⁵N-labeled L-aspartic acid. This approach avoids the need for resolving a racemic mixture of DL-asparagine, which significantly improves the utilization of the expensive ¹⁵N-labeled starting materials. This process boasts a utilization rate of over 80% for the ¹⁵N-inorganic raw material and over 70% for the ¹⁵N-labeled L-aspartic acid, resulting in a final product with purity and abundance exceeding 99%. google.com
While specific details of the direct chemical synthesis of L-aspartic acid (¹⁵N) are often proprietary, the general principles of organic synthesis apply. These methods typically involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemistry (the L-isomer) and avoid isotopic dilution. The synthesis of related labeled amino acids often starts from corresponding α-keto acids, which are then subjected to reductive amination using a ¹⁵N-labeled ammonia source. nih.govmdpi.com
Enzymatic Biosynthesis of L-Aspartic Acid (¹⁵N) using Immobilized Systems
Enzymatic methods provide a highly specific and efficient alternative to chemical synthesis for producing L-Aspartic Acid (¹⁵N). These methods leverage the catalytic activity of enzymes, particularly aspartase, to synthesize the desired amino acid with high stereoselectivity, yielding the biologically active L-isomer. researchgate.netmdpi.com
A prominent method involves the use of the enzyme aspartase (L-aspartate ammonia-lyase), which catalyzes the reversible addition of ammonia to fumaric acid to produce L-aspartic acid. researchgate.netresearchgate.net For the synthesis of L-Aspartic Acid (¹⁵N), a ¹⁵N-labeled ammonium (B1175870) source, such as ¹⁵NH₄Cl, is used. researchgate.net The reaction is typically carried out under controlled pH and temperature conditions to maximize enzyme activity and product yield. researchgate.net
Immobilized enzyme systems are particularly advantageous for large-scale production. mdpi.com In this approach, the aspartase enzyme is physically confined or localized in a defined region of space with retention of its catalytic activity. This can be achieved by attaching the enzyme to insoluble supports or entrapping it within a gel matrix. mdpi.comfrontiersin.org Immobilization allows for easy separation of the enzyme from the reaction mixture, enabling its reuse and facilitating a continuous production process. This significantly reduces production costs. mdpi.com
A study utilizing recombinant aspartase from Escherichia coli K12 demonstrated a highly efficient enzymatic synthesis of [¹⁵N] L-aspartic acid. researchgate.net The process involved cloning the aspartase gene, expressing the recombinant enzyme, and then using the purified enzyme to catalyze the reaction between fumaric acid and ¹⁵NH₄Cl. researchgate.net This method offers several advantages, including a good yield under simple reaction conditions, easy isolation of the pure product, and an isotopic enrichment of the final L-Aspartic Acid (¹⁵N) that is equal to that of the starting ¹⁵N-labeled ammonium chloride. researchgate.net
| Parameter | Value/Condition |
| Enzyme | Recombinant Aspartase from E. coli K12 |
| Substrates | Fumaric acid, [¹⁵N] Ammonium Chloride (~99 atom% ¹⁵N) |
| pH | 8.5 |
| Temperature | 25°C |
| Activator | Mg²⁺ |
| Table 1: Typical reaction conditions for the enzymatic synthesis of L-Aspartic Acid (¹⁵N) using recombinant aspartase. researchgate.netresearchgate.net |
Microbial Fermentation Strategies for ¹⁵N-Enriched Amino Acids, including L-Aspartic Acid (¹⁵N)
Microbial fermentation is a powerful and cost-effective strategy for producing ¹⁵N-enriched amino acids. This approach utilizes microorganisms, often genetically engineered, to convert a simple ¹⁵N-labeled nitrogen source into the desired amino acid.
Escherichia coli is a commonly used bacterium for this purpose due to its well-understood genetics and metabolism. researchgate.netnih.govelifesciences.org Strains can be engineered to overproduce specific enzymes, such as aspartase, leading to high yields of L-aspartic acid. researchgate.net For the production of L-Aspartic Acid (¹⁵N), the fermentation medium is supplemented with a ¹⁵N-labeled nitrogen source, typically ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄. nih.govacs.org The microorganisms take up this labeled nitrogen and incorporate it into their metabolic pathways, ultimately leading to the synthesis of ¹⁵N-labeled amino acids.
One study reported the use of a mutant strain of E. coli B-715, which exhibited four times higher activity in L-aspartic acid biosynthesis compared to the parent strain. researchgate.net The highest productivity was achieved when the strain was cultivated in an ammonium fumarate (B1241708) medium. researchgate.net Another approach involves using immobilized bacterial cells. For instance, the biosynthesis of L-[¹⁵N]aspartic acid and L-[¹⁵N]alanine has been demonstrated using immobilized Escherichia coli and Pseudomonas bacteria. nih.gov
A key challenge in microbial fermentation is preventing "isotope scrambling," where the ¹⁵N label is transferred to other amino acids through metabolic pathways. anu.edu.aunih.gov To minimize this, fermentation conditions can be optimized, and specific metabolic pathways can be blocked through genetic engineering. anu.edu.au For example, supplementing the growth medium with an excess of unlabeled amino acids can suppress the scrambling of the ¹⁵N label through feedback inhibition. nih.gov
| Microorganism | ¹⁵N Source | Key Findings |
| Escherichia coli K-12 mutant B-715 | Ammonium fumarate | 4-fold higher L-aspartic acid biosynthesis activity. researchgate.net |
| Escherichia coli (glutamate auxotroph) | Various ¹⁵N-amino acids | Aspartate transaminase (AspC) is a key connector in the amino acid network. elifesciences.org |
| Brevibacterium flavum & Corynebacterium glutamicum | Glucose | Reported to produce L-aspartic acid from glucose, though yields are lower than from fumaric acid. mdpi.com |
| Ruminal Bacteria (Fibrobacter succinogenes, Ruminococcus albus, Ruminococcus flavefaciens) | ¹⁵NH₃ | At high peptide concentrations, a significant portion of cell nitrogen is derived from non-ammonia sources. nih.gov |
| Table 2: Examples of microbial systems used for the production of L-Aspartic Acid and other amino acids, with relevance to ¹⁵N-labeling strategies. |
Isotopic Enrichment and Purity Assessment of Synthesized L-Aspartic Acid (¹⁵N)
Accurately determining the isotopic enrichment and chemical purity of the final L-Aspartic Acid (¹⁵N) product is critical. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) is the primary method for determining isotopic enrichment. nih.govnih.gov In this technique, the sample is ionized, and the ions are separated based on their mass-to-charge ratio. The relative abundance of the ¹⁵N-labeled L-aspartic acid (mass = 134.10 g/mol ) compared to its unlabeled counterpart (mass = 133.10 g/mol ) allows for the calculation of the isotopic enrichment, often expressed as atom percent excess (APE) or atom % ¹⁵N. isotope.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for this analysis. nih.govacs.orgnih.gov The L-aspartic acid is first derivatized to make it volatile, then separated by gas chromatography, and finally analyzed by the mass spectrometer. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) is a high-precision technique specifically designed for measuring isotopic ratios. measurlabs.comucsc.eduacs.org It offers high sensitivity for determining the ¹⁵N content. measurlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess isotopic labeling. ¹⁵N NMR can provide information about the position of the ¹⁵N label within the molecule and can be used to confirm the structure of the synthesized compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of the L-Aspartic Acid (¹⁵N) product. nih.gov It separates the sample into its individual components, allowing for the quantification of any impurities.
The combination of these techniques ensures that the synthesized L-Aspartic Acid (¹⁵N) meets the required standards for its intended application, with typical commercial products achieving chemical and isotopic purities of 98% or higher. isotope.com
| Analytical Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS) | Isotopic Enrichment & Purity | Determines the ratio of ¹⁵N to ¹⁴N, confirming isotopic abundance. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment & Purity | Separates and identifies derivatized amino acids to measure ¹⁵N incorporation. nih.govacs.orgnih.gov |
| Isotope Ratio Mass Spectrometry (IRMS) | High-Precision Isotopic Analysis | Provides highly accurate measurements of ¹⁵N content. measurlabs.comucsc.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Position | Verifies the chemical structure and the location of the ¹⁵N label. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Quantifies the amount of L-Aspartic Acid (¹⁵N) relative to any impurities. nih.gov |
| Table 3: Analytical techniques for the assessment of L-Aspartic Acid (¹⁵N). |
Advanced Analytical Techniques for L Aspartic Acid 15n and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N-Labeled L-Aspartic Acid Analysis
NMR spectroscopy is a non-invasive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. The incorporation of the 15N isotope into L-Aspartic acid significantly enhances the utility of NMR in biological research.
15N NMR in Structural Biology and Dynamics Studies of Biomolecules
The 15N isotope is amenable to NMR observation, though its low natural abundance (0.37%) and low observation frequency present challenges. youtube.com However, by incorporating 15N-labeled L-Aspartic acid into proteins, researchers can overcome these limitations. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a standard and fundamental technique in protein NMR. protein-nmr.org.uk It generates a unique "fingerprint" of the protein, with each peak in the 2D spectrum corresponding to a specific amide proton-nitrogen pair in the protein backbone or certain amino acid side chains. protein-nmr.org.ukcopernicus.orgresearchgate.net
This technique is highly sensitive to the local chemical environment, making it an excellent tool for assessing the folding state, purity, and presence of multiple conformations in a protein sample. copernicus.orgresearchgate.net For instance, a well-dispersed 1H-15N HSQC spectrum is characteristic of a folded protein, while a narrow, clustered spectrum suggests an unfolded or disordered state. researchgate.net Furthermore, by analyzing changes in the chemical shifts of the HSQC peaks upon ligand binding or environmental perturbations, scientists can map interaction surfaces and study conformational changes.
The dynamic properties of proteins, which are crucial for their function, can also be investigated using 15N NMR relaxation experiments. mdpi.com By measuring the longitudinal (T1) and transverse (T2) relaxation times, as well as the heteronuclear Nuclear Overhauser Effect (NOE), researchers can gain insights into the flexibility of the protein backbone on a wide range of timescales.
In Vivo 15N NMR for Real-Time Metabolic Pathway Elucidation
While the use of 15N-labeled amino acids for biomolecular structure studies is well-established, their application in in vivo NMR-based metabolite studies has been less common due to the rapid exchange of amide protons with water, leading to signal broadening. nih.gov However, recent advancements have shown that by lowering the temperature and adjusting the pH, the 1H-15N signals of amino acids can be readily observed. nih.gov
This development opens up new avenues for tracing the metabolic fate of L-Aspartic acid (15N) in real-time within living cells or organisms. nih.govbiorxiv.org By monitoring the appearance of new 15N-labeled metabolites over time, it is possible to elucidate metabolic pathways and measure metabolic fluxes non-invasively. For example, the conversion of 15N-Aspartic acid to other amino acids, such as 15N-Glutamate through transaminase reactions, can be directly observed and quantified. nih.gov This approach offers a significant advantage over traditional methods as it allows for the direct characterization of nitrogen metabolism in complex biological systems. nih.gov
Multidimensional Heteronuclear NMR Techniques Utilizing 15N-Labeled Systems
To overcome the spectral overlap inherent in large biomolecules, multidimensional NMR techniques are employed. nih.gov The introduction of a third or even fourth dimension, by incorporating additional isotopic labels like 13C, allows for the dispersion of signals over a wider frequency range, significantly improving resolution. nih.govutoronto.ca
Experiments such as the 3D HNCA, which correlates the amide proton and nitrogen of one residue with the alpha-carbon of the preceding residue, are essential for the sequential assignment of protein backbone resonances. nih.gov These triple-resonance experiments rely on the efficient transfer of magnetization through the scalar couplings between 1H, 15N, and 13C nuclei. nih.gov The use of uniformly 13C- and 15N-labeled proteins is standard for these applications, enabling the determination of high-resolution structures of proteins in solution. mdpi.comnih.gov
Mass Spectrometry (MS) Applications in Tracing L-Aspartic Acid (15N)
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for studying the incorporation and metabolism of isotopically labeled compounds like L-Aspartic acid (15N).
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound-Specific 15N Isotope Probing
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. d-nb.info To analyze amino acids like L-Aspartic acid, they must first be chemically modified (derivatized) to increase their volatility. ucdavis.edudss.go.th This technique allows for the separation of complex mixtures of amino acids and the precise determination of their isotopic composition. ucdavis.edunih.gov
By feeding cells or organisms with L-Aspartic acid (15N) and subsequently analyzing the amino acid pool by GC-MS, researchers can trace the metabolic fate of the 15N label. nih.govbris.ac.uk For instance, studies in cultured astrocytes have used GC-MS to identify the primary metabolic pathways of [15N]aspartate, including its conversion to [15N]glutamate, [15N]arginine, and its incorporation into adenine (B156593) nucleotides. nih.gov This compound-specific isotope probing provides valuable quantitative information on metabolic fluxes and pathway utilization. bris.ac.uknih.gov The high sensitivity of modern GC-MS instruments allows for the detection of very low levels of 15N enrichment, making it possible to study metabolic processes under physiologically relevant conditions. bris.ac.uk
| Step | Description | Purpose |
|---|---|---|
| Sample Hydrolysis | Proteins are broken down into their constituent amino acids, typically using strong acid. | To liberate individual amino acids for analysis. ucdavis.edu |
| Derivatization | Amino acids are chemically modified to increase their volatility. Common methods include esterification and acylation. | To make the amino acids suitable for gas chromatography. ucdavis.edu |
| Gas Chromatography (GC) | The derivatized amino acids are separated based on their boiling points and interactions with the stationary phase of the GC column. | To separate the complex mixture of amino acids before they enter the mass spectrometer. ucdavis.edu |
| Mass Spectrometry (MS) | The separated amino acids are ionized and their mass-to-charge ratio is measured, allowing for the determination of the 15N enrichment. | To quantify the incorporation of the 15N label into specific amino acids. dss.go.th |
Isotope Dilution Mass Spectrometry for Quantitative Analysis of 15N-Enriched Peptides and Proteins
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for highly accurate and precise quantification of molecules. nih.govspringernature.com In proteomics, this technique is used for the absolute quantification of proteins and peptides. oup.comnih.gov The principle involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, a peptide or protein containing L-Aspartic acid (15N)) as an internal standard to the sample. oup.comnih.govoup.com
The unlabeled (endogenous) and labeled (internal standard) forms of the analyte are chemically identical and thus behave identically during sample preparation, chromatography, and ionization. nih.gov By measuring the ratio of the mass spectrometric signals of the unlabeled and labeled analytes, the concentration of the endogenous analyte can be accurately determined. nih.gov
This approach is particularly valuable in quantitative proteomics, where it is used to determine the absolute abundance of specific proteins in complex biological samples. nih.govnih.gov For example, a purified protein containing 15N-labeled L-Aspartic acid can be used as an internal standard to quantify the corresponding unlabeled protein in a cell lysate. oup.com This method provides a high degree of accuracy and precision, making it a gold standard for protein quantification. nih.gov
| Technique | Primary Application | Information Obtained | Advantages | Limitations |
|---|---|---|---|---|
| 15N NMR Spectroscopy | Structural biology and in vivo metabolism | 3D structure, dynamics, protein folding, real-time metabolic fluxes | Non-invasive, provides detailed structural and dynamic information | Lower sensitivity compared to MS, requires higher concentrations |
| GC-MS | Metabolic pathway analysis | Compound-specific isotope enrichment, metabolic fluxes | High sensitivity and specificity for small molecules | Requires derivatization, destructive to the sample |
| Isotope Dilution MS | Absolute quantification of peptides and proteins | Precise and accurate concentration of specific analytes | High accuracy and precision, considered a reference method | Requires a labeled internal standard for each analyte |
Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins using High-Resolution MS
The precise quantification of ¹⁵N incorporation into peptides and proteins is crucial for the accurate interpretation of metabolic labeling studies involving L-Aspartic Acid (¹⁵N). High-resolution mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering the mass accuracy and resolution required to distinguish between unlabeled (¹⁴N) and labeled (¹⁵N) isotopic peaks. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are particularly well-suited for this analysis due to their ability to resolve complex isotopic patterns. nih.govnih.govyale.edu
The fundamental principle behind determining ¹⁵N incorporation involves comparing the experimentally observed isotopic distribution of a peptide with a series of theoretical profiles generated at different enrichment rates. nih.gov This comparison allows for the calculation of the percentage of ¹⁵N enrichment. One common method involves using the Pearson product-moment correlation coefficient (r) to find the best match between the empirical and theoretical profiles. nih.gov
Several factors can complicate this analysis. Incomplete labeling can lead to broader isotope clusters in the mass spectra, making it more challenging to correctly identify the monoisotopic peak of the heavy-labeled peptides. frontiersin.org Furthermore, metabolic scrambling, where the ¹⁵N label is transferred from the intended amino acid to other molecules, can reduce the ¹⁵N content in the target amino acids or introduce it into non-target ones, leading to complex mixtures of enrichment levels. acs.org
To address these challenges, sophisticated data analysis algorithms and software have been developed. For instance, the Census software platform can calculate the atomic percent enrichment of ¹⁵N for each peptide by using the amino acid elemental composition to determine the corresponding isotopic distributions for both light and heavy peptides. ckisotopes.com Another approach involves simulating isotope patterns for all possible isotope-labeled states of a peptide and using linear combinations of these simulations to fit the experimental data, which can overcome issues of metabolic scrambling. acs.org
Research Findings on ¹⁵N Incorporation:
A study on the metabolic labeling of Chlamydomonas reinhardtii using a ¹⁵N-enriched medium demonstrated successful incorporation into various amino acids, with labeling efficiencies between 93.4% and 99%. nih.gov The mass isotopomer distribution of Leucine, for example, showed a clear shift of +1 m/z for the labeled fragments, confirming high levels of incorporation. nih.gov
| Peptide Sequence | Unlabeled Population (%) | Single ¹⁵N Label (%) | Double ¹⁵N Label (%) |
|---|---|---|---|
| EEDPIHLR | 40 | 42 | 17 |
This table illustrates how high-resolution MS data can be deconvoluted to determine the percentage of different isotopic populations for a specific peptide. In this example from a study on sparsely labeled proteins, the peptide EEDPIHLR, which was expected to incorporate two ¹⁵N labels, showed a mixed population of unlabeled, singly labeled, and doubly labeled species. acs.org
Chromatographic Separations Preceding Isotopic Analysis
Prior to mass spectrometric analysis, chromatographic separation of L-Aspartic Acid (¹⁵N) and its resulting peptides or metabolites is an essential step to reduce sample complexity and improve the accuracy of isotopic analysis. Various chromatographic techniques are employed, chosen based on the physicochemical properties of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of individual amino acids like L-Aspartic Acid (¹⁵N), GC-MS is a powerful technique. Amino acids are volatile and require derivatization to be amenable to gas chromatography. alexandraatleephillips.com Common derivatization methods include the formation of N-acetyl methyl esters (NACME). ucdavis.edu Following derivatization, the compounds are separated on a GC column and subsequently analyzed by a mass spectrometer. This method has been successfully used to study the metabolism of [¹⁵N]aspartate in cultured astrocytes, identifying key metabolic pathways. nih.govnih.gov For ¹⁵N analysis, the post-combustion carrier stream may require the removal of CO₂ using a liquid nitrogen trap to prevent isobaric interferences. ucdavis.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of peptides and underivatized amino acids. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide separations. nih.govspringernature.com Peptides are separated based on their hydrophobicity on a nonpolar stationary phase, eluting with a gradient of increasing organic solvent. nih.gov RP-HPLC is fundamental for isolating peptides from complex protein digests before MS analysis. nih.gov
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. ucl.ac.ukyoutube.com This technique is highly effective for separating amino acids and proteins, as their charge varies depending on the pH of the mobile phase and their content of acidic and basic amino acid residues. ucl.ac.ukharvardapparatus.com For instance, at a given pH, L-Aspartic Acid will have a different net charge compared to other amino acids, allowing for its separation on an ion-exchange resin. uni-mate.hu193.16.218 Elution is typically achieved by changing the pH or increasing the ionic strength of the buffer. ucl.ac.uk
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for the separation of polar compounds like underivatized amino acids. halocolumns.comthermofisher.com The separation is based on the partitioning of the analyte between a high organic content mobile phase and a water-enriched layer on a hydrophilic stationary phase. halocolumns.com This technique, when coupled with isotope dilution mass spectrometry, allows for the accurate quantification of underivatized amino acids. nih.govresearchgate.net
| Technique | Principle of Separation | Analyte State | Common Application |
|---|---|---|---|
| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Derivatized | Analysis of individual ¹⁵N-labeled amino acids |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Underivatized | Separation of ¹⁵N-labeled peptides from protein digests |
| Ion-Exchange Chromatography (IEC) | Net charge | Underivatized | Separation of amino acids with different pI values |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity/Hydrophilicity | Underivatized | Analysis of polar, underivatized ¹⁵N-labeled amino acids |
This table provides a summary of the primary chromatographic methods used for the separation of L-Aspartic Acid (¹⁵N) and its derivatives, highlighting the basis of their separation and their typical applications in isotopic studies.
Applications of L Aspartic Acid 15n in Metabolic Pathway Research
Elucidation of Nitrogen Assimilation and Metabolism Pathways
The introduction of the heavy isotope of nitrogen, 15N, into L-Aspartic Acid allows researchers to follow the journey of this specific nitrogen atom as it is incorporated into various nitrogen-containing molecules. This has been instrumental in understanding how organisms take up and utilize nitrogen from their environment.
Tracing 15N from L-Aspartic Acid (15N) into Nitrogenous Pools
Tracer studies utilizing L-Aspartic Acid (15N) have been pivotal in mapping the distribution of nitrogen to various metabolic pools. By introducing L-Aspartic Acid (15N) into a biological system, scientists can track the appearance of the 15N label in other amino acids, proteins, and nitrogenous compounds, thereby revealing the metabolic fate of the aspartate nitrogen.
A notable study on the in vivo metabolism of L-Aspartic Acid (15N) in rats provided quantitative data on the enrichment of 15N in various free nitrogenous pools after a six-hour infusion. The results demonstrated the rapid and widespread distribution of the nitrogen from aspartate. researchgate.net The enrichment of 15N was measured in key nitrogen-containing molecules across different tissues, highlighting the central role of aspartate in nitrogen metabolism. researchgate.net
| Tissue | Nitrogenous Pool | 15N Atom % Excess (x 1000) |
|---|---|---|
| Liver | Ammonia (B1221849) (NH₄⁺) | 92 ± 14 |
| Glutamine (Gln) amide | 77 ± 7 | |
| Glutamate (B1630785) (Glu) | 67 ± 6 | |
| Alanine (B10760859) (Ala) | 23 ± 3 | |
| Kidney | Ammonia (NH₄⁺) | 102 ± 9 |
| Glutamine (Gln) amide | 74 ± 5 | |
| Glutamate (Glu) | 69 ± 3 | |
| Alanine (Ala) | 2 ± 2 | |
| Muscle | Ammonia (NH₄⁺) | 58 ± 6 |
| Glutamine (Gln) amide | 48 ± 10 | |
| Glutamate (Glu) | 52 ± 6 | |
| Alanine (Ala) | 15 ± 2 | |
| Blood | Ammonia (NH₄⁺) | 55 ± 14 |
| Glutamine (Gln) amide | 64 ± 3 | |
| Glutamate (Glu) | 56 ± 4 | |
| Alanine (Ala) | 1 ± 0 |
Data adapted from a study on the in vivo metabolism of 15N aspartic acid in rats. researchgate.net
Similarly, research on cultured astrocytes using [15N]aspartate as a tracer identified three primary pathways for the disposition of aspartate's nitrogen. nih.gov These pathways include transamination to form [15N]glutamate, which then donates its nitrogen to other amino acids like glutamine, alanine, and serine; incorporation into the purine (B94841) nucleotide cycle; and condensation with citrulline to form [15N]arginine. nih.gov
Investigations into Nitrogen Cycling in Agro-ecosystems using 15N Tracers
While specific studies focusing solely on L-Aspartic Acid (15N) in agro-ecosystems are limited, the broader application of 15N-labeled compounds, including amino acids, has been fundamental to understanding nitrogen cycling in these environments. These tracers allow for the precise quantification of nitrogen transformation rates, such as mineralization, immobilization, and nitrification, within the soil-plant system. teagasc.ie
The use of 15N-labeled fertilizers and organic matter helps to track the movement of nitrogen between different pools, including soil organic matter, microbial biomass, and plants. This provides valuable information on nutrient use efficiency and potential environmental losses. For instance, studies have used 15N-labeled plant residues to determine the contribution of nitrogen from these residues to subsequent crops. Research has shown that a significant portion of the 15N from residues is often recovered in the soil, with a smaller fraction being taken up by the following crop in the short term. teagasc.ie
Compound-specific stable isotope probing (SIP) with 15N-labeled amino acids, such as glutamate, has been employed to trace the assimilation of nitrogen by the soil microbial biomass. nih.gov This technique reveals the pathways and rates of nitrogen incorporation into microbial proteins, offering a detailed view of microbial nitrogen metabolism in the soil. nih.gov
Studies on Nitrogen Flows and Transformations in Biological Systems
L-Aspartic Acid (15N) is a valuable tool for dissecting the complex network of nitrogen transformations in various biological systems. By following the 15N label, researchers can delineate the flow of nitrogen from aspartate to other key metabolites, providing a dynamic picture of metabolic pathways.
In a study on Mycobacterium tuberculosis, researchers used 15N-labeled aspartate to investigate the role of the enzyme aspartate aminotransferase (AspAT). nih.gov They were able to demonstrate that the transfer of the 15N-amino group from aspartate to form 15N-glutamate was dependent on the presence of this enzyme, confirming its central role in aspartate-dependent nitrogen metabolism in this organism. nih.gov This type of study highlights how L-Aspartic Acid (15N) can be used to elucidate the function of specific enzymes within a metabolic pathway.
Insights into Amino Acid Biosynthesis and Interconversion Pathways
L-Aspartic Acid is a central molecule in amino acid metabolism, serving as a direct precursor for a family of other amino acids. The use of L-Aspartic Acid (15N) allows for the direct observation and quantification of these biosynthetic and interconversion pathways.
L-Aspartic Acid (15N) as a Precursor in the Aspartate Family of Amino Acid Biosynthesis
The aspartate family of amino acids includes lysine (B10760008), threonine, methionine, and isoleucine. nih.gov Aspartate itself is the starting point for the synthesis of these essential amino acids in many organisms, including bacteria and plants. nih.gov Tracer studies with L-Aspartic Acid (15N) can be used to confirm and quantify the flux of nitrogen from aspartate into these downstream amino acids.
The biosynthetic pathway begins with the phosphorylation of aspartate, which then undergoes a series of enzymatic reactions to produce the different amino acids of the family. For example, the biosynthesis of threonine from aspartate involves five enzymatic steps. By supplying L-Aspartic Acid (15N) and analyzing the 15N enrichment in threonine, researchers can directly measure the activity of this pathway.
Mapping Carbon and Nitrogen Fluxes through Amino Acid Metabolism
To gain a comprehensive understanding of metabolic networks, it is often necessary to track both carbon and nitrogen flow simultaneously. Dual-labeling experiments, using compounds like 13C,15N-L-Aspartic Acid, in conjunction with metabolic flux analysis (MFA), provide a powerful approach to map the intricate interplay between carbon and nitrogen metabolism. nih.gov
Metabolic flux analysis is a computational method that uses isotopic labeling data to quantify the rates (fluxes) of all reactions in a metabolic network. By feeding cells a substrate labeled with both 13C and 15N, researchers can trace the incorporation of both isotopes into various metabolites, including amino acids. This allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov
A study on Mycobacterium bovis BCG utilized a 13C15N-metabolic flux analysis to create the first comprehensive nitrogen flux map for amino acid and nucleotide biosynthesis in this organism. The results highlighted the central role of glutamate as a nitrogen donor for most amino acids, with glutamine and aspartate also serving as important nitrogen hubs.
| Reaction (Amino Acid Synthesis) | Relative Net Flux (Normalized to Glycerol Uptake) |
|---|---|
| Glutamate (from α-ketoglutarate) | 25.8 |
| Glutamine (from Glutamate) | 10.2 |
| Alanine (from Pyruvate) | 9.5 |
| Aspartate (from Oxaloacetate) | 8.7 |
| Valine (from Pyruvate) | 5.4 |
| Leucine (from Pyruvate) | 7.1 |
| Serine (from 3-Phosphoglycerate) | 4.8 |
| Glycine (from Serine) | 3.9 |
Representative data illustrating the relative nitrogen fluxes towards the synthesis of various amino acids, adapted from a 13C15N-metabolic flux analysis study.
This integrated approach provides a systems-level view of metabolism, revealing how the fluxes of carbon and nitrogen are coordinated to meet the cell's biosynthetic demands.
Pathways of Non-Essential Amino Acid Incorporation using 15N-Labeled Aspartate
L-Aspartic Acid (15N) plays a crucial role in delineating the synthesis routes of other non-essential amino acids. The nitrogen atom from L-aspartate is readily transferred to various α-keto acids through a process known as transamination, which is catalyzed by a class of enzymes called aminotransferasestransaminases. This reaction is a cornerstone of amino acid metabolism, allowing for the interconversion of amino acids and the synthesis of those that the body can produce on its own.
One of the primary recipients of the 15N label from L-aspartate is glutamate. In a reversible reaction catalyzed by aspartate aminotransferase, the amino group from L-aspartate is transferred to α-ketoglutarate, forming glutamate and oxaloacetate. This newly synthesized [15N]glutamate can then serve as a nitrogen donor for the synthesis of other non-essential amino acids, including glutamine and alanine. embopress.org
Research conducted on cultured astrocytes, a type of glial cell in the central nervous system, has provided detailed insights into the metabolic fate of [15N]aspartate. These studies have shown that the nitrogen from aspartate is not only incorporated into glutamate but is also subsequently transferred to glutamine, alanine, serine, and ornithine. embopress.org Furthermore, in this particular cell type, a significant pathway for the disposition of aspartate's nitrogen is its condensation with citrulline to form argininosuccinate, which is then cleaved to yield [15N]arginine. embopress.org In fact, under the experimental conditions, the net nitrogen flux from aspartate to arginine was found to be quantitatively the most significant pathway for amino acid synthesis, surpassing even the flux to glutamine. embopress.org
The incorporation of the 15N label from L-aspartate into these various non-essential amino acids highlights the central role of aspartate as a nitrogen donor in cellular metabolism. The extent of labeling in each of these amino acids can provide quantitative data on the relative activities of the different metabolic pathways originating from aspartate.
| Non-Essential Amino Acid | Key Enzyme(s) Involved in 15N Incorporation from L-Aspartate |
| Glutamate | Aspartate Aminotransferase |
| Glutamine | Glutamine Synthetase (following glutamate synthesis) |
| Alanine | Alanine Aminotransferase (following glutamate synthesis) |
| Arginine | Argininosuccinate Synthetase, Argininosuccinate Lyase |
| Serine | Phosphoserine Aminotransferase (following glutamate synthesis) |
Analysis of Protein Turnover and Dynamics
The continuous synthesis and degradation of proteins, a process known as protein turnover, is fundamental to cellular health, allowing for adaptation to changing physiological demands and the removal of damaged proteins. 15N-labeled amino acids, including L-Aspartic Acid (15N), are powerful tools for studying the dynamics of this process.
Quantification of Protein Synthesis Rates using 15N-Labeled Amino Acids, including L-Aspartic Acid (15N)
The methodology typically involves administering the 15N-labeled amino acid and then, after a specific period, isolating proteins of interest. These proteins are then hydrolyzed back into their constituent amino acids, and the isotopic enrichment of aspartate is measured using techniques such as mass spectrometry. The rate of increase in 15N enrichment in the protein-bound aspartate is directly proportional to the rate of protein synthesis.
Measurement of Whole-Body Protein Turnover via 15N-Labeled Aspartate Tracers
L-Aspartic Acid (15N) can also be employed to assess whole-body protein turnover. A common approach is the end-product method, where the tracer is administered, and the rate of appearance of the 15N label in metabolic end-products of nitrogen metabolism, such as urea (B33335) and ammonia in urine, is measured. embopress.org
Methodological Comparisons of 15N-Labeled Amino Acids for Protein Turnover Assessment
The choice of 15N-labeled amino acid tracer can influence the results of protein turnover studies. Different amino acids have distinct metabolic fates, which can affect how their nitrogen is partitioned between protein synthesis and catabolic pathways.
Studies have compared the use of various 15N-labeled amino acids, including aspartic acid, glycine, and leucine, for measuring whole-body protein turnover. It has been observed that different tracers can yield different estimates of protein turnover rates. For instance, because L-aspartate is a direct precursor for the urea cycle, a significant portion of its nitrogen may be channeled into urea synthesis, potentially leading to different calculated turnover rates compared to an essential amino acid like leucine, which is not synthesized by the body and has a different catabolic pathway.
One study that compared several 15N-labeled amino acids, including aspartic acid, found that the measurements of nitrogen flux to the end-products of ammonia and urea rarely produced similar estimated fluxes for all amino acids. embopress.org This highlights the importance of considering the specific metabolic roles of the chosen tracer when interpreting the results of protein turnover studies. The unique metabolic position of aspartate makes it a valuable tool, but also one that provides a perspective on protein turnover that may differ from that obtained with other amino acid tracers.
Metabolic Flux Analysis (MFA) Utilizing L-Aspartic Acid (15N)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. 15N-labeled substrates, including L-Aspartic Acid (15N), are instrumental in tracing the flow of nitrogen through metabolic networks.
Single Isotope 15N-MFA for Nitrogen Flux Quantification
In single isotope 15N-MFA, L-Aspartic Acid (15N) is introduced as the sole isotopic tracer to specifically probe nitrogen metabolism. By tracking the incorporation of the 15N label from aspartate into various downstream metabolites, it is possible to quantify the rates of nitrogen transfer between different metabolic pools.
This approach relies on the principle of isotopic steady state, where the enrichment of 15N in the intracellular free amino acid pool reaches a constant level. Once this is achieved, the distribution of the 15N label in other amino acids and nitrogen-containing compounds provides a quantitative measure of the fluxes through the various nitrogen-utilizing pathways.
For example, by measuring the 15N enrichment in glutamate, glutamine, and arginine following the administration of L-Aspartic Acid (15N), the fluxes of the transamination reactions and the urea cycle can be calculated. A study in cultured astrocytes demonstrated that the net nitrogen flux from [15N]aspartate to arginine was a quantitatively important pathway. nih.gov This type of quantitative information is crucial for understanding how cells allocate nitrogen resources and how these processes are altered in different physiological or pathological states. The data from single isotope 15N-MFA can be used to construct detailed models of nitrogen metabolism, providing a deeper understanding of cellular physiology.
Dual 13C,15N-Metabolic Flux Analysis for Simultaneous Carbon and Nitrogen Flux Resolution
Metabolic Flux Analysis (MFA) is a state-of-the-art technique used to quantify the rates (fluxes) of biochemical reactions within a cell. nih.gov While traditional MFA has heavily focused on carbon metabolism using 13C-labeled substrates, the integration of 15N tracers like L-Aspartic Acid (15N) has enabled the simultaneous resolution of both carbon and nitrogen fluxes. nih.gov This dual-labeling approach, known as 13C,15N-MFA, provides a more holistic view of cellular metabolism, as carbon and nitrogen pathways are intrinsically linked. nih.govembopress.org
In a typical 13C,15N-MFA experiment, cells are cultured in a medium containing both a 13C-labeled primary carbon source (like glucose) and a 15N-labeled nitrogen source, such as L-Aspartic Acid (15N) or 15N-ammonia. nih.gov As the cells metabolize these substrates, the stable isotopes are incorporated into various intracellular metabolites, including amino acids and nucleotides. nih.gov By measuring the specific patterns of 13C and 15N labeling in these downstream products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active pathways and quantify the corresponding fluxes. nih.govresearchgate.net
The strength of using a dual 13C and 15N tracer strategy is the ability to obtain quantitative flux measurements for nitrogen metabolism alongside the carbon fluxes. nih.gov For example, a study on Mycobacterium bovis BCG utilized a dual isotopic labeling strategy to provide the first comprehensive nitrogen flux map for amino acid and nucleotide biosynthesis in mycobacteria. nih.govembopress.org This research established glutamate as the central hub for nitrogen assimilation and distribution, with glutamine and aspartate also acting as significant nitrogen donors. nih.gov The use of L-Aspartic Acid (15N) is critical in such studies for tracing the specific contributions of aspartate's amino group to the synthesis of other molecules, including other amino acids, purines, and pyrimidines. nih.govnih.gov
Integration of L-Aspartic Acid (15N) Data into Flux Models for Cellular Metabolism
The experimental data obtained from L-Aspartic Acid (15N) tracing studies are crucial for building and refining computational models of cellular metabolism. embopress.org These models, often constructed as genome-scale metabolic networks, represent the complete set of known biochemical reactions within an organism. However, without experimental data, these models can only predict potential flux distributions. Integrating real-world measurement constrains the model, vastly improving the accuracy of its predictions. escholarship.org
The process involves feeding the isotopic labeling data from 15N tracer experiments into specialized software that calculates the most likely flux values through the network that would produce the observed labeling patterns. nih.gov The inclusion of 15N labeling data from L-Aspartic Acid (15N) provides a critical layer of constraint on nitrogen-dependent pathways. It helps to accurately quantify fluxes through transamination reactions, amino acid biosynthesis, and nucleotide synthesis, which are often difficult to resolve with carbon tracing alone. nih.gov
This integrative approach allows for a systems-level understanding of metabolism, revealing how different pathways are coordinated and regulated. nsf.gov For instance, by integrating proteomics or transcriptomics data with flux data derived from 15N tracing, researchers can explore the relationship between enzyme expression levels and metabolic activity, providing a more complete picture of cellular physiology. embopress.orgescholarship.org
Table 1: Contribution of Different Data Types to Flux Model Refinement
| Data Type | Information Provided | Impact on Flux Model |
| Substrate Uptake/Secretion Rates | Defines the net exchange of metabolites with the environment. | Sets the overall boundary conditions and constraints for the model. |
| 13C Labeling Patterns | Traces the flow of carbon through central metabolic pathways. | Resolves fluxes in glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. |
| 15N Labeling from L-Aspartic Acid (15N) | Traces the specific fate of aspartate's nitrogen atom. | Quantifies fluxes in amino acid and nucleotide biosynthesis and nitrogen assimilation pathways. nih.gov |
| Gene/Protein Expression Data | Indicates the abundance of enzymes catalyzing reactions. | Can be used to set lower or upper bounds for reaction fluxes, further constraining the model. escholarship.org |
Investigation of Anaplerotic and Cataplerotic Reactions involving Aspartate
The citric acid (TCA) cycle is a central hub of cellular metabolism, crucial for both energy production and providing precursors for biosynthesis. wikipedia.org Reactions that replenish the pool of TCA cycle intermediates are known as anaplerotic reactions, while those that drain intermediates for biosynthetic purposes are called cataplerotic reactions. wikipedia.orgresearchgate.net Maintaining a balance between anaplerosis and cataplerosis is essential for cellular homeostasis. wikipedia.org
L-Aspartate is a key player in these processes due to its direct link to the TCA cycle intermediate oxaloacetate via the reversible reaction catalyzed by aspartate aminotransferase. smpdb.caquizlet.com
Anaplerosis: The conversion of aspartate to oxaloacetate is an anaplerotic reaction that feeds carbon skeletons into the TCA cycle. wikipedia.org L-Aspartic Acid (15N) is an invaluable tracer for studying the flux through this and related pathways. For example, by supplying cells with L-Aspartic Acid (15N), researchers can track the transfer of the 15N label to glutamate. researchgate.net This transfer is a diagnostic indicator of the malate-aspartate shuttle and the transamination of another TCA cycle intermediate, α-ketoglutarate, demonstrating a direct anaplerotic contribution. researchgate.net
Cataplerosis: Conversely, the synthesis of aspartate from oxaloacetate is a cataplerotic reaction that removes a carbon skeleton from the cycle. This aspartate can then be used in various biosynthetic pathways. nih.gov Tracing studies using L-Aspartic Acid (15N) have elucidated the primary metabolic fates of aspartate nitrogen. In cultured astrocytes, for instance, the nitrogen from [15N]aspartate was found to be incorporated into numerous other compounds, demonstrating its cataplerotic role. nih.gov The primary pathways identified were:
Transamination with 2-oxoglutarate to form [15N]glutamate, which subsequently donates its nitrogen to produce glutamine, alanine, and serine. nih.gov
Condensation with IMP for the synthesis of adenine (B156593) nucleotides in the purine nucleotide cycle. nih.gov
Condensation with citrulline to form argininosuccinate, which is then cleaved to yield [15N]arginine. nih.gov
A study in rats using 15N-aspartate infusion showed high enrichment of 15N in free ammonia and glutamine amide, suggesting that aspartate forms ammonia without glutamate as an intermediate, likely via the purine nucleotide cycle. researchgate.net This highlights a significant cataplerotic pathway for aspartate.
Table 2: Distribution of 15N from L-Aspartic Acid (15N) in Cultured Astrocytes
This table summarizes research findings on the metabolic fate of L-Aspartic Acid (15N) in astrocyte cultures, indicating the relative quantitative importance of different cataplerotic pathways.
| Metabolite | Relative 15N Recovery (at 0.05 mM [15N]Aspartate) | Metabolic Pathway |
| Arginine | High | Urea Cycle/Arginine Synthesis |
| Glutamine | High | Transamination/Glutamine Synthesis |
| Alanine | High | Transamination |
| Adenine Nucleotides | Low | Purine Nucleotide Cycle |
| Data derived from studies on the metabolism of [15N]aspartate in cultured astrocytes, which showed that at lower concentrations, most 15N was recovered in alanine, glutamine, and arginine, while formation of adenine nucleotides was markedly diminished compared to higher concentrations. nih.gov |
Research Applications of L Aspartic Acid 15n in Diverse Biological Systems
Microbial Metabolism Studies
The use of L-Aspartic Acid (15N) has been particularly illuminating in the field of microbial metabolism, shedding light on how these microscopic organisms acquire and utilize nitrogen, an essential element for their growth and proliferation.
Nitrogen Metabolism in Model Microorganisms and Pathogens
In the model bacterium Escherichia coli, studies utilizing L-Aspartic Acid (15N) have meticulously mapped the flow of nitrogen. When grown on a medium containing L-[15N]aspartate as the sole nitrogen source, researchers have observed significant 15N labeling in several key intracellular amino acids, including L-glutamate, L-alanine, and putrescine. nih.gov This demonstrates the central role of aspartate as a nitrogen donor for the synthesis of other crucial molecules. Interestingly, when the medium was supplemented with unlabeled arginine, there was a notable dilution of 15N in the glutamate (B1630785) pool, suggesting that arginine can be an intermediate in the breakdown of some of the aspartate. nih.gov These findings, supported by 15N NMR, reverse-phase high-performance liquid chromatography, and gas chromatography/mass spectrometry, have revealed a previously uncharacterized pathway of arginine degradation in E. coli. nih.gov
Further research into pathogenic bacteria, such as Mycobacterium tuberculosis, has also benefited from the use of 15N-labeled amino acids. While specific studies focusing solely on L-Aspartic Acid (15N) are emerging, the broader application of 15N tracers has been crucial in understanding the nitrogen assimilation pathways that are vital for the survival and virulence of these pathogens.
Role of L-Aspartic Acid (15N) in Microbial Growth and Product Excretion
The industrial relevance of microorganisms often lies in their ability to produce and excrete valuable compounds. L-Aspartic Acid (15N) is instrumental in tracing the metabolic pathways that lead to the biosynthesis and subsequent excretion of such products. For instance, Corynebacterium glutamicum is a key industrial microorganism used for the large-scale production of amino acids, including L-glutamate and L-lysine. While direct tracing studies with L-Aspartic Acid (15N) on product excretion are not extensively detailed in readily available literature, the foundational knowledge of aspartate's role as a precursor in the biosynthesis of other amino acids is well-established. nih.govresearchgate.net
The general principle of using 15N-labeled substrates in fermentation processes allows for the precise tracking of nitrogen from the initial substrate to the final excreted product. This enables metabolic engineers to optimize production strains by identifying and overcoming bottlenecks in the biosynthetic pathways. For example, understanding the flux of nitrogen from aspartate to other amino acids can inform strategies to enhance the yield of desired products.
Plant Nitrogen Metabolism and Growth Studies
In the realm of plant science, L-Aspartic Acid (15N) is a powerful tool for dissecting the complex processes of nitrogen uptake, allocation, and utilization, which are critical for plant growth and agricultural productivity.
Tracing Nitrogen Allocation and Utilization in Plants with L-Aspartic Acid (15N)
By supplying plants with L-Aspartic Acid (15N), researchers can follow the movement of the labeled nitrogen atom as it is transported and incorporated into various tissues and biomolecules. While many studies have utilized more common nitrogen sources like 15N-labeled nitrate (B79036) and ammonium (B1175870), the principles of tracing nitrogen allocation are well-established. nih.gov These studies have shown that once absorbed by the roots, nitrogen is assimilated into amino acids, including aspartate and glutamate, which are then transported throughout the plant to support growth. mdpi.com
A review of light-independent nitrogen assimilation highlights that 15N from nitrate can be traced into glutamine, glutamate, aspartate, and asparagine in the dark, indicating that these metabolic conversions are not solely dependent on photosynthesis. mdpi.com This underscores the central role of aspartate in the primary assimilation of nitrogen in plants. The use of L-Aspartic Acid (15N) as a direct tracer would provide more specific insights into the transport and partitioning of this key amino acid.
Impact of Exogenous L-Aspartic Acid on Nitrogen Metabolism-Related Enzymes in Plants
Furthermore, the activity of aspartate aminotransferase (AspAT) and alanine (B10760859) aminotransferase (AlaAT), enzymes crucial for the interconversion of amino acids, is known to be influenced by various stressors, including herbivory by aphids in winter triticale seedlings. plantprotection.pl Investigating the impact of L-Aspartic Acid (15N) on the activity of these and other key enzymes, such as glutamine synthetase and glutamate synthase, would provide a more complete picture of how plants regulate nitrogen metabolism in response to the availability of different nitrogen sources.
Invertebrate and Animal Model Systems
The application of L-Aspartic Acid (15N) extends to the study of nitrogen metabolism in a variety of invertebrate and animal models, offering insights into both fundamental and disease-related biological processes.
In a study using cultured astrocytes from rats, the metabolism of [15N]aspartate was investigated. researchgate.net The research identified three primary metabolic fates for the nitrogen from aspartate:
Transamination with 2-oxoglutarate to form [15N]glutamate, with the 15N subsequently being transferred to glutamine, alanine, serine, and ornithine.
Condensation with inosine (B1671953) monophosphate (IMP) in the purine (B94841) nucleotide cycle, leading to the formation of [6-amino-15N]adenine nucleotides.
Condensation with citrulline to produce argininosuccinate, which is then cleaved to yield [15N]arginine. researchgate.net
Quantitatively, the formation of arginine was the most significant pathway for aspartate nitrogen disposition in these cells. researchgate.net
In the silkworm, Bombyx mori, the activity of aspartate aminotransferase suggests a role in meeting the energy requirements of the larva and pupa. researchgate.net While this study did not use 15N-labeled aspartic acid, it highlights the importance of aspartate metabolism in this invertebrate model. Future studies using L-Aspartic Acid (15N) could elucidate the specific metabolic fluxes and nitrogen allocation during the different developmental stages of the silkworm.
The nematode Caenorhabditis elegans is another important model organism. Research has identified and characterized aspartyl proteases in C. elegans, which are enzymes that break down proteins. nih.gov Although these studies did not employ 15N tracers, they lay the groundwork for future investigations into protein turnover and nitrogen recycling using L-Aspartic Acid (15N).
Finally, an early study in humans investigated the rate of excretion of 15N after the ingestion of 15N-labeled L-aspartic acid. This research provided insights into the turnover rate of the nitrogen pool in both adults and infants, demonstrating the dynamic nature of protein and amino acid metabolism in the human body. researchgate.net
Investigating Metabolic Interconnections and Nutrient Cycling in Symbiotic Relationships
The stable isotope L-Aspartic Acid (15N) serves as a powerful tracer for elucidating the intricate metabolic exchanges and nutrient cycling pathways within symbiotic relationships. By introducing 15N-labeled aspartate into a symbiotic system, researchers can track the movement of nitrogen between the host and the symbiont, revealing the mechanisms of nutrient translocation, assimilation, and utilization that are fundamental to the partnership's success. L-aspartic acid is a key compound in nitrogen metabolism, acting as a primary amino acid in the transport and storage of nitrogen in many organisms. mdpi.com
In plant-microbe symbioses, such as those between legumes and nitrogen-fixing rhizobia, L-Aspartic Acid (15N) can be used to map the flow of newly fixed nitrogen. After the microbial symbiont converts atmospheric dinitrogen (N2) into ammonia (B1221849), it is rapidly incorporated into amino acids. By supplying 15N-labeled precursors and tracing the appearance of 15N in aspartate and other related amino acids, scientists can quantify the rate of nitrogen fixation and its subsequent transfer to the host plant. Aspartate often functions as a key shuttle molecule, transporting nitrogen from the symbiotic bacteria in the root nodules to the shoots for assimilation into proteins and other nitrogenous compounds. mdpi.com
Similarly, in marine symbioses, like those between corals and their dinoflagellate algae (Symbiodiniaceae), 15N-labeled aspartate can help unravel nutrient dynamics. These studies can clarify how nitrogen, often a limiting nutrient in marine environments, is cycled. For instance, by introducing L-Aspartic Acid (15N) into the surrounding water or injecting it into the host, researchers can follow the pathway of the 15N isotope. This allows them to determine whether the host or the symbiont primarily absorbs the amino acid, how it is metabolized, and how the nitrogen is shared between the partners. researchgate.netresearchgate.net Such experiments provide critical insights into the stability and resilience of these symbiotic relationships, particularly in response to environmental stressors that can disrupt nutrient cycling.
The general methodology for these investigations involves isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of 15N into various molecules within the host and symbiont tissues. nih.govchempep.com By analyzing the isotopic enrichment in different amino acids and other metabolites over time, a detailed picture of the metabolic interconnections can be constructed.
Protein Dynamics in Animal Models utilizing 15N-Labeled Aspartate
In animal models, L-Aspartic Acid (15N) is an invaluable tool for studying protein dynamics, including synthesis, turnover, and metabolic fate. When 15N-labeled aspartate is introduced into an animal system, the labeled nitrogen atom does not remain confined to the aspartate molecule. chegg.com Through transamination reactions, the 15N is readily transferred to other amino acids, which are then incorporated into newly synthesized proteins. chegg.comnih.gov This allows researchers to trace the distribution of the nitrogen from aspartate throughout the proteome, providing a dynamic view of protein metabolism.
A foundational aspect of these studies is understanding the metabolic pathways of aspartate nitrogen. For example, studies using cultured astrocytes demonstrated that the nitrogen from [15N]aspartate is primarily distributed via three main pathways:
Transamination: The 15N is transferred to 2-oxoglutarate to form [15N]glutamate. The nitrogen from this glutamate can then be incorporated into other amino acids such as glutamine, alanine, and serine. nih.gov
Purine Nucleotide Cycle: The aspartate nitrogen is condensed with inosine monophosphate (IMP), eventually appearing in adenine (B156593) nucleotides. nih.gov
Urea (B33335) Cycle: The 15N-aspartate condenses with citrulline to form argininosuccinate, which is then cleaved to produce [15N]arginine. nih.gov
The quantitative importance of these pathways can vary. In one study on astrocytes incubated with 2.5 mM [15N]aspartate, the formation of [15N]arginine was the most significant pathway for nitrogen flux. nih.gov
| Metabolic Pathway | Key Intermediate/Product | Description of Nitrogen Transfer | Quantitative Significance (at 2.5 mM) |
|---|---|---|---|
| Transamination | [15N]Glutamate, [15N]Glutamine, [15N]Alanine | The 15N from aspartate is transferred to 2-oxoglutarate, forming labeled glutamate, which then serves as a nitrogen donor for other amino acids. | Significant |
| Purine Nucleotide Cycle | [6-amino-15N]adenine nucleotides | The 15N is incorporated into the purine ring structure during nucleotide synthesis. | Moderate |
| Urea Cycle/Arginine Synthesis | [15N]Arginine | The 15N-aspartate condenses with citrulline, leading to the formation of labeled arginine. | Most prominent pathway for nitrogen flux. |
By tracking the appearance of the 15N label in tissue proteins over time, researchers can calculate protein synthesis rates and turnover dynamics. This technique, often referred to as stable isotope labeling with amino acids in cell culture (SILAC) in vitro, can be adapted for in vivo animal studies. isotope.com Animal models fed a diet containing L-Aspartic Acid (15N) will incorporate the heavy isotope into their proteome. By using mass spectrometry to analyze tissue samples, scientists can quantify the rate at which existing proteins (containing the natural 14N isotope) are replaced by newly synthesized proteins (containing the 15N isotope). This provides crucial data on how protein metabolism is affected by various physiological states, diseases, or therapeutic interventions.
Methodological Considerations and Future Directions in L Aspartic Acid 15n Research
Challenges in Interpreting ¹⁵N Isotope Scrambling and Dilution Effects
The accuracy of studies utilizing L-Aspartic Acid (¹⁵N) is contingent on the precise measurement of ¹⁵N incorporation. However, two significant phenomena, isotope scrambling and dilution, can complicate the interpretation of experimental results.
Isotope Scrambling: This refers to the metabolic conversion of the labeled L-Aspartic Acid (¹⁵N) into other nitrogen-containing molecules. nih.gov The ¹⁵N atom from aspartic acid can be transferred to other amino acids through transamination reactions, leading to an increase in the ¹⁵N content of non-target amino acids. nih.gov This metabolic interchange can obscure the direct metabolic fate of L-Aspartic Acid, making it challenging to accurately trace its specific contributions to various pathways. For instance, the amino group of aspartate can be transferred to α-ketoglutarate to form glutamate (B1630785), another key amino acid, thereby distributing the ¹⁵N label.
Isotope Dilution: This occurs when the ¹⁵N-labeled L-Aspartic Acid is diluted by endogenous, unlabeled pools of the same amino acid within the biological system. nih.gov Undefined or unlabeled components in growth media can also contribute to this dilution, leading to a lower-than-expected enrichment level in the target molecules. nih.gov This can result in an underestimation of the true rate of synthesis or turnover of proteins and other metabolites. The effect of isotopic dilution can lead to underestimates of uptake rates in metabolic studies. researchgate.net
These challenges necessitate careful experimental design and the use of sophisticated analytical techniques to deconvolve the complex isotope patterns that arise from scrambling and dilution. nih.gov
Development of Computational Tools for ¹⁵N Data Analysis and Model Fitting
To address the complexities of interpreting ¹⁵N labeling data, a suite of specialized computational tools has been developed. computationaltools.comnrel.govcomputationaltools.com These software packages are essential for processing the large datasets generated by mass spectrometry and for accurately quantifying the degree of ¹⁵N enrichment.
Early and continued development of these tools has been crucial for the advancement of proteomics and metabolomics. nih.gov Software solutions are now available that offer integrated workflows for the quantitative analysis of protein expression in samples labeled with stable isotopes. nih.gov
Several open-access and commercial software packages are available to researchers:
Protein Prospector: A web-based tool that facilitates the quantification of ¹⁵N stable-isotope labeled proteins. frontiersin.org It includes features to adjust for labeling efficiency and to match isotope cluster patterns to identify incorrect monoisotopic peak assignments. frontiersin.org
Census: This quantitative software is designed to analyze ¹⁵N-labeled data, offering algorithms for enrichment ratio calculation and accurate prediction of isotope distribution. ckgas.com
Integrated Proteomics Pipeline (IP2): A data-analysis platform that supports the Census software and provides extended data analysis features with graphical tools for comprehensive proteomics data analysis. ckgas.com
Compound Discoverer: This software from Thermo Fisher Scientific allows for the detection of compounds labeled with stable isotopes and provides processing workflows for analyzing these experiments. thermofisher.com
These tools often employ sophisticated algorithms to perform tasks such as:
Correction for natural isotope abundance: Differentiating the incorporated ¹⁵N from the naturally occurring heavy isotopes.
Modeling of isotope scrambling: Simulating isotope patterns for various labeled states to fit the experimental data and account for metabolic scrambling. nih.gov
Quantification of labeling efficiency: Calculating the percentage of ¹⁵N incorporation into proteins and peptides. frontiersin.org
The continuous development of these computational tools is vital for improving the accuracy and throughput of L-Aspartic Acid (¹⁵N) based research.
Advances in High-Throughput Quantitative Proteomics using ¹⁵N Labeling Strategies
The integration of ¹⁵N labeling with high-throughput proteomics techniques has revolutionized the study of protein dynamics on a global scale. fiu.edu Metabolic labeling with ¹⁵N-containing compounds, including L-Aspartic Acid (¹⁵N), allows for the in vivo incorporation of the stable isotope into the entire proteome of an organism or cell culture. frontiersin.orgnih.gov
One of the prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , where cells are grown in media containing either a "light" (¹⁴N) or a "heavy" (¹⁵N) version of an amino acid. nih.gov While traditionally using essential amino acids like lysine (B10760008) and arginine, the principles can be extended to non-essential amino acids like aspartic acid in specific experimental contexts. The samples are then mixed, and the relative abundance of proteins is determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer. frontiersin.org
Recent advancements have focused on improving the efficiency and applicability of these methods:
¹⁵N SILAC in whole organisms: The development of ¹⁵N SILAC mice has enabled the creation of tissue-matched labeled peptide libraries for quantitative proteomic analysis of mammalian tissues, which is crucial for biomedical research. openaccesspub.org
Top-down proteomics: This approach analyzes intact proteins, providing information on post-translational modifications and proteoforms. nih.gov Combining ¹⁵N labeling with top-down proteomics allows for the quantitative analysis of these complex protein species.
High-resolution mass spectrometry: Advances in mass spectrometry instrumentation have significantly improved the accuracy and sensitivity of detecting and quantifying ¹⁵N-labeled peptides and proteins. frontiersin.org
These advances are paving the way for more comprehensive and accurate quantitative proteomics studies, providing deeper insights into cellular function and disease. nih.gov
Emerging Applications of L-Aspartic Acid (¹⁵N) in Systems Biology and Multi-Omics Research
The ability to trace nitrogen metabolism using L-Aspartic Acid (¹⁵N) is proving invaluable in the fields of systems biology and multi-omics research. bioscipublisher.com These disciplines aim to understand the complex interactions between different biological layers, from genes and proteins to metabolites.
Metabolic Flux Analysis (MFA): ¹⁵N-based MFA has emerged as a powerful technique to quantify the rates of metabolic reactions within a cell. medchemexpress.com By tracking the incorporation of ¹⁵N from L-Aspartic Acid into various metabolic pathways, researchers can construct detailed maps of cellular metabolism. acs.org This is particularly important for understanding how metabolic networks are rewired in different physiological or pathological states. Dual isotopic labeling with both ¹³C and ¹⁵N provides a more comprehensive view of both carbon and nitrogen fluxes. nih.govembopress.org
Multi-Omics Integration: The integration of data from proteomics, metabolomics, transcriptomics, and genomics offers a holistic view of biological systems. nih.govnih.gov L-Aspartic Acid (¹⁵N) plays a crucial role in linking the proteome and the metabolome. mdpi.comnih.govolink.com For example, by combining ¹⁵N-labeling based quantitative proteomics with metabolomic profiling, researchers can simultaneously observe changes in protein expression and the metabolic fate of amino acids. This integrated approach can reveal how alterations in protein levels impact metabolic pathways and vice versa. mdpi.com
The application of L-Aspartic Acid (¹⁵N) in these emerging fields is expected to yield significant new insights into the complex regulatory networks that govern cellular life and contribute to a deeper understanding of human health and disease. researchgate.net
Q & A
Q. What experimental techniques are essential for verifying the isotopic purity of L-aspartic acid (15N)?
Isotopic purity (≥98 atom% 15N) must be validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, compare 1H-15N HSQC spectra against unlabeled standards to confirm 15N incorporation at specific positions. In MS, analyze the mass-to-charge (m/z) ratio to detect isotopic peaks, ensuring deviations are within ±0.5% of theoretical values. Controlled synthesis protocols (e.g., enzymatic amination with 15NH3) should be referenced to minimize isotopic dilution .
Q. How can researchers optimize the synthesis of L-aspartic acid (15N) for tracer studies in metabolic pathways?
Use reductive amination of oxaloacetate with 15N-labeled ammonium chloride, catalyzed by glutamate dehydrogenase. Monitor reaction pH (6.8–7.2) to prevent racemization. Purify via ion-exchange chromatography (Dowex 50WX8 resin) and validate purity through HPLC with a chiral column (e.g., Crownpak CR-I) to ensure enantiomeric excess >99% .
Q. What are the critical parameters for characterizing L-aspartic acid (15N) in protein biosynthesis studies?
Employ [15N]-HSQC NMR to track incorporation into proteins. Use pulse-labeling experiments with defined timepoints to quantify isotopic enrichment. Cross-validate with amino acid analysis (AAA) via LC-MS/MS, focusing on aspartate residues. Ensure minimal cross-contamination from natural abundance 14N by using isotope-depleted growth media .
Advanced Research Questions
Q. How can conflicting data on 15N metabolic flux in L-aspartic acid be resolved in complex biological systems?
Apply compartmentalized metabolic flux analysis (MFA) using [U-13C]-glucose and [15N]-aspartate. Integrate isotopomer distribution models (e.g., INCA software) to distinguish mitochondrial vs. cytosolic aspartate pools. Validate with siRNA knockdowns of key enzymes (e.g., aspartate aminotransferase) to isolate pathway contributions .
Q. What methodological strategies mitigate spectral overlap in 15N NMR studies of L-aspartic acid in heterogeneous samples?
Use heteronuclear single quantum coherence (HSQC) with non-uniform sampling (NUS) to enhance resolution. Apply 13C-filtered 15N-edited NMR to suppress background signals in protein-ligand interaction studies. For crowded spectra, deploy covariance NMR or deep learning-based deconvolution tools (e.g., NNPSIG) .
Q. How should researchers design experiments to quantify 15N-labeled aspartate in low-abundance biological matrices (e.g., cerebrospinal fluid)?
Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to preconcentrate aspartate. Use derivatization with dansyl chloride for enhanced LC-MS/MS sensitivity (LOQ ≤10 nM). Include isotope-coded internal standards (e.g., 15N2-aspartate) to correct for matrix effects .
Data Contradiction and Reproducibility
Q. How to troubleshoot discrepancies in 15N-aspartate enrichment ratios across replicate experiments?
Systematically audit:
- Sample preparation : Ensure uniform quenching of metabolic activity (e.g., liquid N2 vs. methanol).
- Instrument calibration : Validate MS and NMR daily with certified reference materials (e.g., NIST SRM 3672).
- Data normalization : Apply batch correction algorithms (e.g., Combat in R) to address inter-run variability .
Q. What protocols ensure reproducibility in synthesizing L-aspartic acid (15N) derivatives (e.g., dimethyl esters)?
Document reaction conditions (temperature, solvent purity, catalyst batch) in supplementary materials. Share raw NMR/MSPurity files via repositories (e.g., Zenodo) for peer validation. For esterification, standardize HCl concentration (1.0 M) and reaction time (24 h) to minimize side products .
Hybrid Methodologies
Q. How to integrate 15N-tracer data with proteomic or transcriptomic datasets in systems biology studies?
Use multi-omics platforms (e.g., Skyline for proteomics, MetaboAnalyst for metabolomics) to align 15N-aspartate flux with protein turnover rates. Apply pathway enrichment tools (e.g., GSEA) to identify co-regulated metabolic and transcriptional networks .
Q. What advanced computational models support the interpretation of 15N-aspartate dynamics in cancer metabolism?
Develop kinetic models (e.g., ordinary differential equations) parameterized with experimental flux data. Validate predictions using CRISPR-Cas9-edited cell lines with aspartate transporter (SLC1A3) knockouts. Compare in silico results with in vivo PET imaging using 15N-labeled tracers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
